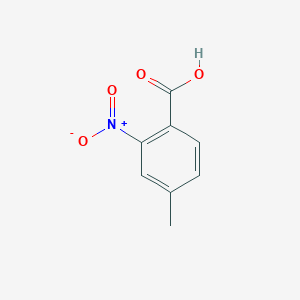

4-Methyl-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLSSGOPIGKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292061 | |

| Record name | 4-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27329-27-7 | |

| Record name | 27329-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-nitrobenzo200000031436 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Methyl-2-nitrobenzoic acid, bearing the CAS number 27329-27-7, is a substituted aromatic carboxylic acid of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The electronic effects and steric hindrance imparted by these functional groups dictate its reactivity and make it a valuable intermediate in the development of novel chemical entities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory and development settings.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27329-27-7 | [2][3][4] |

| Molecular Formula | C₈H₇NO₄ | [2][3][5] |

| Molecular Weight | 181.15 g/mol | [3][4][5] |

| Melting Point | 160-164 °C (lit.) | [2][4][6] |

| Boiling Point | 367.6 °C at 760 mmHg (Predicted) | [2][7] |

| Appearance | Solid | [2][4] |

| SMILES | Cc1ccc(C(O)=O)c(c1)=O | [2][4] |

| InChI Key | KZLLSSGOPIGKDO-UHFFFAOYSA-N | [1][4] |

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive spectral data is available through databases such as PubChem, a summary of expected signals is provided below.[1]

Table 2: Predicted Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons with distinct splitting patterns due to their positions relative to the three different substituents. A singlet for the methyl protons and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for eight distinct carbon atoms, including the carboxyl carbon, the methyl carbon, and the six aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro and carboxyl groups and the electron-donating methyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, and C-H stretches of the aromatic ring and methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can provide further structural information. |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Method 1: Hydrolysis of 2-Nitro-4-methylbenzonitrile

This method provides a high-yielding pathway from a nitrile precursor. The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

Caption: Synthesis via nitrile hydrolysis.

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-nitro-4-methylbenzonitrile (15.8 g) with a mixture of 65% sulfuric acid and acetic acid (150 ml).[8]

-

Heat the mixture under reflux for 17 hours.[8]

-

After cooling, concentrate the reaction mixture by removing the solvents under reduced pressure.[8]

-

Pour the residue into ice-water and extract the product with ethyl acetate.[8]

-

Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate to dryness.[8]

-

Recrystallize the crude product from an ether-hexane solvent system to yield colorless crystals of this compound (yield: 94%).[8]

Causality of Experimental Choices:

-

Strong Acid and Heat: The nitrile group is relatively stable, requiring harsh conditions (strong acid and high temperature) for complete hydrolysis to the carboxylic acid.

-

Extraction and Recrystallization: These standard purification techniques are employed to isolate the product from the reaction mixture and remove any unreacted starting material or byproducts.

Method 2: Oxidation of 1,4-Dimethyl-2-nitrobenzene

This approach involves the selective oxidation of one of the methyl groups of 2,5-dimethylnitrobenzene. This method is notable for its use of molecular oxygen as the oxidant in a basic medium.

Caption: Synthesis via selective oxidation.

Detailed Protocol:

-

To a 100 mL autoclave, add 1,4-dimethyl-2-nitrobenzene (907 mg, 6 mmol), sodium hydroxide (1.8 g, 45.0 mmol), and 10 mL of 80% (v/v) aqueous ethanol.[6]

-

Purge the autoclave with oxygen three times, and then pressurize with oxygen to 1.8 MPa.[6]

-

Heat the reaction mixture in an oil bath at a controlled temperature of 65 °C for 24 hours.[6]

-

After the reaction is complete, cool the mixture and dilute with methanol.[6]

-

Adjust the pH to 2-3 with a suitable acid.[6]

-

Remove the solvent by distillation under reduced pressure.[6]

-

Extract the product with ethyl acetate. Dry the organic phase and filter.[6]

-

Purify the product by column chromatography to obtain this compound (yield: 75%).[6]

Causality of Experimental Choices:

-

Autoclave and Oxygen Pressure: The use of an autoclave and pressurized oxygen is necessary to facilitate the aerobic oxidation of the methyl group.

-

Basic Conditions: The sodium hydroxide is crucial for the reaction to proceed, likely by facilitating the initial deprotonation of the methyl group.

-

Column Chromatography: This purification method is necessary to separate the desired product from unreacted starting material and any potential byproducts from the oxidation of the other methyl group.

Key Reactions and Synthetic Utility

This compound is a valuable building block due to the reactivity of its functional groups.

Caption: Key transformations of the title compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2-amino-4-methylbenzoic acid. This transformation is fundamental in the synthesis of various heterocyclic compounds and is a common step in the preparation of active pharmaceutical ingredients.[7]

-

Esterification of the Carboxylic Acid: The carboxylic acid can be converted to an ester, such as methyl 4-methyl-2-nitrobenzoate, which can be a useful intermediate for further modifications where the acidic proton of the carboxylic acid might interfere with subsequent reaction steps.

-

Formation of Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, such as 4-methyl-2-nitrobenzoyl chloride, using reagents like thionyl chloride or oxalyl chloride. This acyl halide can then be used in a variety of acylation reactions.

Applications in Research and Development

While specific, large-scale applications of this compound are not as widely documented as those of its isomers, its structural motifs are present in molecules of significant interest. Its isomers, such as 2-methyl-4-nitrobenzoic acid, are known intermediates in the synthesis of pharmaceuticals like Tolvaptan, a V2 receptor antagonist.[9][10] This suggests that this compound is a valuable tool for medicinal chemists in the construction of diverse molecular libraries for drug discovery. The presence of the ortho-nitro group can also be exploited for the synthesis of various nitrogen-containing heterocycles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[1][4] H317: May cause an allergic skin reaction.[1][4] | P261, P264, P272, P280, P301 + P312, P302 + P352[4] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

-

Avoid inhalation of dust and contact with skin and eyes.[11]

-

Store in a tightly closed container in a dry, cool place.[2][7]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis can be achieved through reliable and high-yielding methods, and its functional groups offer multiple avenues for further chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

-

PrepChem.com. Synthesis of 26a) this compound. [Link]

-

AA Blocks. 27329-27-7 | MFCD00033899 | this compound. [Link]

-

Chemexpress.cn. CAS 27329-27-7|this compound. [Link]

-

Chongqing Chemdad Co. This compound 97. [Link]

-

PubChem - NIH. This compound | C8H7NO4 | CID 255027. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]

Sources

- 1. This compound | C8H7NO4 | CID 255027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 97 27329-27-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 27329-27-7 [chemicalbook.com]

- 7. This compound 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Methyl-2-nitrobenzoic Acid for Advanced Research and Development

Abstract

4-Methyl-2-nitrobenzoic acid is a pivotal chemical intermediate whose structural features—a carboxylic acid, a nitro group, and a methyl group on an aromatic scaffold—confer significant versatility in synthetic chemistry. This guide provides an in-depth exploration of its core molecular attributes, validated synthetic protocols, and key reactive properties. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights to facilitate its effective application in the synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical sectors.

Core Molecular Attributes and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design, from stoichiometric calculations to analytical method development. This compound is a solid crystalline compound with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1][2][3] These foundational values are critical for all quantitative work.

Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2][3] |

| Molecular Weight | 181.15 g/mol | [1][2][3] |

| CAS Number | 27329-27-7 | [1][4][5][6] |

| Appearance | Solid, off-white to yellow crystalline powder | [3] |

| Melting Point | 160-164 °C | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [7] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of high-purity this compound is essential for its use in regulated industries like pharmaceuticals. A robust and common method involves the selective oxidation of 1,4-dimethyl-2-nitrobenzene (also known as 2-nitro-p-xylene).

Synthetic Workflow Overview

The causality behind this synthetic choice lies in the differential reactivity of the two methyl groups. The methyl group ortho to the electron-withdrawing nitro group is deactivated towards oxidation, while the methyl group para to the nitro group is more susceptible, allowing for selective conversion to a carboxylic acid under controlled conditions.

Sources

4-Methyl-2-nitrobenzoic acid melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-2-nitrobenzoic Acid

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. An accurate understanding of its fundamental physicochemical properties, such as its melting and boiling points, is critical for its effective use in research and development. These parameters not only define its physical state under various conditions but also serve as crucial indicators of purity and thermal stability. This guide provides a comprehensive overview of the theoretical principles and detailed experimental protocols for the determination of the melting point of this compound. It also addresses the challenges associated with determining its boiling point, offering insights into its thermal decomposition. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for the characterization of this compound.

Physicochemical Profile of this compound

This compound is a solid crystalline compound at room temperature. Its key physical and chemical properties are summarized in the table below. The melting point is a well-documented property, while the boiling point is not typically reported, as the compound is prone to decomposition at elevated temperatures.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 27329-27-7 | [1][2] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 160-164 °C | [2] |

| Boiling Point | Not available (decomposes) |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon known as melting point depression. Therefore, accurate determination of the melting point is a fundamental method for assessing the purity of a compound.

Principle of Melting Point Determination

The protocol described herein utilizes a modern digital melting point apparatus. This instrument provides a controlled heating rate and allows for precise observation of the melting process. The causality behind this experimental choice lies in its superior accuracy, reproducibility, and ease of use compared to traditional methods like the Thiele tube. The system's self-validating nature is ensured through regular calibration with certified reference standards.

Detailed Experimental Protocol

-

Instrument Calibration:

-

Prior to sample analysis, verify the instrument's accuracy using at least two certified reference standards that bracket the expected melting point of this compound (e.g., benzoic acid and 2-chloro-4-nitrobenzoic acid).

-

If the observed melting points of the standards deviate from their certified values by more than the specified tolerance (typically ±0.5 °C), perform a new calibration according to the manufacturer's instructions. This step is crucial for the trustworthiness of the obtained data.

-

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point. If necessary, dry the sample under a vacuum.

-

Place a small amount of the crystalline sample onto a clean, dry watch glass.

-

Using a spatula, crush the crystals into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal. An excessive amount of sample can lead to a broadened melting range due to thermal gradients.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point of 160 °C.

-

Set a slow heating rate of 1-2 °C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded values constitute the melting point range. For a pure sample of this compound, a sharp range of 1-2 °C is expected.

-

-

Data Interpretation:

-

A sharp melting range (e.g., 162-163 °C) that falls within the literature value of 160-164 °C is indicative of high purity.[2]

-

A broad or depressed melting range (e.g., 155-160 °C) suggests the presence of impurities.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Assessment of Thermal Stability and Boiling Point

Challenges in Boiling Point Determination

A standard boiling point determination at atmospheric pressure is generally not feasible for this compound. The presence of both a carboxylic acid group and a nitro group on the aromatic ring contributes to strong intermolecular forces and a high molecular weight, which would suggest a very high boiling point. However, these functional groups, particularly the nitro group, can render the molecule susceptible to thermal decomposition at temperatures below its theoretical boiling point. The energy required to bring the compound to a boil is often sufficient to break chemical bonds, leading to degradation rather than a clean phase transition.

Alternative Method: Thermogravimetric Analysis (TGA)

To assess the thermal stability and determine the decomposition temperature, Thermogravimetric Analysis (TGA) is the preferred method. This technique provides a quantitative measure of mass loss as a function of temperature.

-

Principle: A sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. A significant mass loss indicates decomposition.

-

Procedure:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan.

-

The furnace is sealed and purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 400 °C).

-

The instrument records the mass of the sample as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset temperature of decomposition.

-

Workflow for Assessing Thermal Stability

Caption: Workflow for thermal stability analysis using TGA.

Conclusion

The accurate characterization of the physical properties of this compound is fundamental to its application in scientific research and drug development. The melting point serves as a reliable and readily accessible indicator of purity, with a literature value of 160-164 °C.[2] A standard boiling point is not practically determinable due to the compound's tendency to decompose at high temperatures. For assessing thermal stability, Thermogravimetric Analysis is the recommended technique. The protocols and principles outlined in this guide provide a robust framework for obtaining trustworthy and reproducible data, ensuring the quality and integrity of subsequent research and development activities.

References

-

Methyl-4-Nitrobenzoic Acid BP EP USP CAS 3113-71-1. Fengchen Group Co., Ltd. [Link]

-

This compound. LabSolutions. [Link]

-

2-Methyl-4-nitrobenzoic acid. CAS Common Chemistry. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

Sources

4-Methyl-2-nitrobenzoic acid IUPAC name and synonyms

An In-depth Technical Guide to 4-Methyl-2-nitrobenzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a methyl group on the benzene ring, imparts specific chemical properties and reactivity. The steric hindrance between the ortho-positioned nitro and carboxylic acid groups is a defining feature that influences its chemical behavior and synthetic utility[1]. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific work. This section details the standardized names and identifiers for this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound [2].

Synonyms and Identifiers

For database searching and procurement, a variety of synonyms and registry numbers are used.

| Identifier Type | Value | Source |

| CAS Number | 27329-27-7 | [2][3] |

| Molecular Formula | C₈H₇NO₄ | [2][4] |

| Molecular Weight | 181.15 g/mol | [2][4] |

| Common Synonyms | Benzoic acid, 4-methyl-2-nitro- | [2] |

| 4-Methyl-2-nitro-benzoic acid | [2] | |

| PubChem CID | 255027 | [2] |

| MDL Number | MFCD00033899 | [2] |

| InChI Key | KZLLSSGOPIGKDO-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure of this compound is depicted below, showing the relative positions of the functional groups on the benzene ring.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL autoclave, add 1,4-dimethyl-2-nitrobenzene (907 mg, 6 mmol), sodium hydroxide (1.8 g, 45.0 mmol), and 10 mL of 80% (v/v) aqueous ethanol.[3]

-

Oxygenation: Seal the autoclave and purge with oxygen three times. Pressurize the vessel with oxygen to 1.8 MPa.[3]

-

Reaction: Place the autoclave in an oil bath and heat at a controlled temperature of 65 °C for 24 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture and dilute it with methanol. Adjust the pH to 2-3 using a suitable acid.[3]

-

Extraction: Remove the solvent by distillation under reduced pressure. Add ethyl acetate to extract the product. The organic phase is then dried and filtered.[3]

-

Purification: The final product is purified by column chromatography to yield this compound. This process reportedly achieves a 75% yield.[3]

Other Synthetic Routes

-

Oxidation of 4-nitro-o-xylene: This method involves the selective oxidation of one of the methyl groups of 4-nitro-o-xylene. The strong electron-withdrawing effect of the nitro group makes this oxidation challenging, often requiring strong oxidizing agents or specialized catalytic systems, such as using dilute nitric acid with a radical initiator and a phase transfer catalyst.[5]

Applications and Chemical Reactivity

While its isomer, 2-methyl-4-nitrobenzoic acid, is a well-known intermediate in the synthesis of pharmaceuticals like the V2 receptor antagonist Tolvaptan, the applications of this compound are less documented in mainstream drug development literature.[5][6][7]

Its primary utility lies as a building block in organic synthesis. The presence of three distinct functional groups allows for a wide range of chemical transformations.

-

Wastewater Treatment: There is a mention of its potential use in wastewater treatment, although the specific mechanism or context is not detailed.[3]

-

Synthetic Intermediate: As a functionalized aromatic compound, it serves as a valuable precursor for more complex molecules in research settings. The steric hindrance between the adjacent nitro and carboxylic acid groups can be exploited to direct reactions or to study the effects of steric strain on reactivity and molecular conformation.[1]

Safety and Handling

Based on aggregated GHS data, this compound presents specific hazards that require careful handling.

GHS Hazard Classification

-

Pictogram: Warning

-

Hazard Statements:

-

Precautionary Statements: P261, P264, P270, P272, P280, P301+P317, P302+P352, P333+P317, P501.[2]

Handling Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[8]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed.

Analytical and Spectral Data

Characterization of this compound is typically performed using standard analytical techniques. Spectral data, including GC-MS and IR spectra, are publicly available for reference through databases like PubChem, which can aid in the identification and quality control of the compound.[2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 255027, this compound. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. Retrieved from [Link].

- Google Patents (2016). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- Google Patents (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

MDPI (2022). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Retrieved from [Link].

-

NIST (2024). Benzoic acid, 4-nitro-, methyl ester. Retrieved from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C8H7NO4 | CID 255027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 27329-27-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Spectroscopic Guide to 4-Methyl-2-nitrobenzoic Acid for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methyl-2-nitrobenzoic acid, a key chemical intermediate in various synthetic applications, including the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific rationale for the observed spectral features.

Introduction

This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is a substituted aromatic carboxylic acid.[1] Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity in downstream applications. The strategic placement of the methyl, nitro, and carboxylic acid groups on the benzene ring gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound dictates its interaction with various electromagnetic radiations and its behavior in the mass spectrometer. Understanding this structure is the first step in interpreting its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and carboxylic acid groups deshield the aromatic protons, shifting them downfield, while the electron-donating methyl group has a shielding effect.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH |

| ~8.1 - 8.3 | Doublet | 1H | Ar-H |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H |

| ~7.4 - 7.6 | Doublet of Doublets | 1H | Ar-H |

| ~2.4 - 2.6 | Singlet | 3H | CH₃ |

Note: Actual chemical shifts can vary depending on the solvent and concentration. A ¹H NMR spectrum for this compound is available from ChemicalBook, which can be consulted for experimental data.[2]

Interpretation:

-

The broad singlet in the downfield region is characteristic of a carboxylic acid proton.

-

The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent aromatic protons.

-

The singlet for the methyl group protons will be found in the typical benzylic proton region.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects. The nitro and carboxyl groups are electron-withdrawing, causing a downfield shift (deshielding) of the carbons they are attached to and those at the ortho and para positions.[4] The methyl group is electron-donating, causing an upfield shift (shielding).

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~148 - 152 | C-NO₂ |

| ~140 - 145 | C-CH₃ |

| ~130 - 135 | Ar-C |

| ~125 - 130 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | C-COOH |

| ~20 - 25 | CH₃ |

Note: This is a predicted spectrum based on known substituent effects. For experimental data, consulting a spectral database is recommended.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the N-O stretching of the nitro group, and the C-H and C=C bonds of the aromatic ring and methyl group.

Characteristic IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1510-1560 and 1345-1385 | N-O asymmetric and symmetric stretch | Nitro Group |

| 3000-3100 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 2850-2960 | C-H stretch | Methyl Group |

Note: A vapor phase IR spectrum is available on PubChem.[1]

Interpretation:

-

The very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

The two strong absorption bands for the nitro group are crucial for its identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 181

-

[M - OH]⁺: m/z = 164 (Loss of the hydroxyl radical from the carboxylic acid)

-

[M - NO₂]⁺: m/z = 135 (Loss of the nitro group)

-

[M - COOH]⁺: m/z = 136 (Loss of the carboxyl group)

-

[C₇H₆O]⁺: m/z = 106 (Further fragmentation)

-

[C₇H₇]⁺: m/z = 91 (Tropylium ion, from the toluene moiety)

Note: A GC-MS spectrum is available on PubChem.[1]

Interpretation:

The fragmentation of this compound will be driven by the presence of the functional groups. The loss of small, stable neutral molecules or radicals from the molecular ion will lead to the observed fragment ions. The relative abundance of these fragments provides clues about the stability of the ions and the structure of the parent molecule.

Caption: Simplified mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation. The data presented in this guide, coupled with the interpretative insights, serves as a valuable resource for scientists engaged in research and development where this compound is utilized. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For formulation scientists and medicinal chemists, a comprehensive understanding of a compound's solubility profile in various solvent systems is paramount for rational drug design, process development, and the creation of effective delivery systems. This technical guide provides a detailed exploration of the solubility of 4-Methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While quantitative solubility data for this specific compound is not extensively available in public literature, this guide synthesizes established principles of solubility, qualitative data, and comparative analysis with structurally related molecules to provide a robust framework for researchers.

The Molecular Architecture of this compound: Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) possesses a unique combination of functional groups that dictate its interaction with various solvents.[2]

-

The Benzoic Acid Core: The benzene ring imparts a significant degree of hydrophobicity (lipophilicity), while the carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

The Methyl Group (-CH₃): This electron-donating group is nonpolar and contributes to the overall lipophilicity of the molecule.

-

The Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a strong electron-withdrawing group, increasing the acidity of the carboxylic proton. It is also a polar group capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

The interplay of these groups results in a molecule with a complex polarity profile. The presence of both polar (carboxylic acid, nitro group) and nonpolar (benzene ring, methyl group) regions suggests that its solubility will be highly dependent on the nature of the solvent.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | [2] |

| Melting Point | 160-164 °C | [3] |

| pKa | Not available | |

| LogP (calculated) | 1.60142 | [4] |

Note: The melting point is a crucial parameter in solubility, as it reflects the strength of the crystal lattice energy that must be overcome for dissolution to occur.

Qualitative and Comparative Solubility Profile

Direct, quantitative solubility data for this compound is sparse in the reviewed literature. However, qualitative descriptions consistently indicate its solubility characteristics. It is reported to be easily soluble in organic solvents such as ethanol, ether, and chloroform , and slightly soluble in water and acetone .[1]

To provide a more quantitative context, it is instructive to examine the solubility of structurally similar nitrobenzoic acid isomers. While the exact values will differ due to the specific placement of the methyl and nitro groups, the general trends offer valuable insights. For instance, studies on 3-nitrobenzoic acid have shown the following solubility order in various solvents: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5] This highlights the strong influence of solvent polarity and hydrogen bonding capacity on the solubility of nitro-substituted benzoic acids.

The interplay of intermolecular forces is key. In protic solvents like ethanol, the carboxylic acid group of this compound can form strong hydrogen bonds with the solvent molecules, facilitating dissolution. In aprotic polar solvents, dipole-dipole interactions with the nitro and carboxylic acid groups will be significant. In nonpolar solvents like toluene, the solubility will be primarily driven by the favorable interactions with the benzene ring and methyl group.

Theoretical Framework: Predicting and Modeling Solubility

The prediction of solubility is a cornerstone of modern drug development, enabling the early-stage assessment of drug candidates.[6][7][8] Several thermodynamic models can be employed to correlate and predict the solubility of organic compounds. These models are essential for optimizing separation, purification, and formulation processes in the chemical industry.[9]

One of the most widely used semi-empirical models for correlating solubility with temperature is the modified Apelblat equation . This model is derived from the Clausius-Clapeyron equation and provides a mathematical relationship between the mole fraction solubility (x) and the absolute temperature (T).[9]

The equation is expressed as:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirically determined parameters that account for the activity coefficient of the solute in the solution and the enthalpy of fusion.

Other thermodynamic models, such as the λh equation, Wilson model, and NRTL model, are also frequently used to correlate experimental solubility data with a high degree of accuracy.[9] These models can be invaluable for predicting the solubility of this compound in various solvents, provided that some initial experimental data is available for parameter fitting.

The following diagram illustrates the key factors that influence the solubility of this compound, forming a basis for both experimental investigation and theoretical modeling.

Caption: A diagram illustrating the interplay of solute and solvent properties that determine the solubility of this compound.

Experimental Determination of Solubility: A Standard Protocol

Accurate experimental determination of solubility is crucial for validating theoretical models and for practical applications in process chemistry and formulation. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.

Protocol: Isothermal Saturation Gravimetric Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

-

Ensure the amount of solid is sufficient to maintain a saturated solution with an excess of undissolved solid throughout the experiment.

-

-

Equilibration:

-

Agitate the mixture at a constant, precisely controlled temperature for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until a constant concentration is observed).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.

-

Immediately filter the sample through a fine-porosity filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried this compound residue is achieved.

-

-

Calculation:

-

The solubility can be calculated in various units, such as grams per 100 mL of solvent or moles per liter of solvent.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Self-Validation and Trustworthiness:

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration and sampling process, as solubility is highly temperature-dependent.

-

Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time intervals (e.g., 12, 24, and 36 hours) and analyze them. The solubility value should be consistent across the later time points.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility and statistical validity of the results.

The following workflow diagram outlines the key steps in the experimental determination of solubility.

Caption: A step-by-step workflow for determining the solubility of a solid compound in a liquid solvent using the gravimetric method.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data is limited, an understanding of its molecular structure, coupled with qualitative information and comparative data from related compounds, allows for informed predictions of its solubility behavior. The provided experimental protocol offers a robust methodology for obtaining precise solubility data, which is essential for the successful application of this important chemical intermediate in pharmaceutical and agrochemical research and development.

Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures. This data would be invaluable for the development and validation of thermodynamic models to accurately predict its solubility, thereby accelerating formulation development and process optimization.

References

- Jain, A., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility from the general solubility equation. Journal of Pharmaceutical Sciences, 90(2), 234-252.

- Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.

- Hopfinger, A. J., Esposito, E. X., Llinas, A., Glen, R. C., & Goodman, J. M. (2009). Findings of the challenge to predict aqueous solubility.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

- Zhang, P., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 37(12), 754-758.

- Niti, S., et al. (2013). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Fluid Phase Equilibria, 338, 217-223.

Sources

- 1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. This compound | C8H7NO4 | CID 255027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 27329-27-7 [chemicalbook.com]

- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Thermal Stability in Pharmaceutical Development

In the pharmaceutical industry, the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. Unforeseen thermal decomposition can lead to loss of potency, the formation of toxic impurities, and in the case of energetic materials like nitroaromatic compounds, can pose significant safety risks such as runaway reactions and explosions. 4-Methyl-2-nitrobenzoic acid, with its nitro and carboxylic acid functionalities, belongs to a class of compounds known for their potential thermal lability. Therefore, a comprehensive evaluation of its thermal properties is not merely a regulatory requirement but a fundamental aspect of safe and robust process development.

This guide will delve into the scientific principles and practical methodologies for characterizing the thermal stability and decomposition of this compound. We will explore the use of key analytical techniques, interpret the expected findings based on analogous compounds, and discuss the likely chemical pathways of decomposition.

Physicochemical Properties of this compound

A foundational understanding of the basic physical and chemical properties of a compound is essential before undertaking a detailed thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 160-164 °C |

Core Methodologies for Thermal Analysis

The characterization of thermal stability and decomposition relies on a suite of thermoanalytical techniques. The two primary methods that provide the cornerstone of such an investigation are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition. The resulting data provides critical information on the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a hermetically sealed crucible is crucial to contain any evolved gases during decomposition, ensuring accurate enthalpy measurements.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure the accuracy and reliability of the data.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to approximately 400 °C.

-

Heating Rates (β): Conduct experiments at multiple linear heating rates (e.g., 2, 5, 10, and 20 °C/min). Analyzing the data at different heating rates is a key aspect of a self-validating system, as it allows for the determination of kinetic parameters and ensures the consistency of the observed thermal events.

-

Atmosphere: Use an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Determine the onset temperature and peak temperature of melting.

-

Calculate the heat of fusion (ΔHfus).

-

Identify the onset temperature of the exothermic decomposition peak.

-

Calculate the heat of decomposition (ΔHd).

-

Causality Behind Experimental Choices: The choice of multiple heating rates is deliberate. Kinetic models, such as the Kissinger method, rely on the shift of the decomposition peak temperature with the heating rate to calculate the activation energy of the decomposition reaction. This provides a deeper understanding of the reaction kinetics beyond simple temperature points.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which decomposition begins, the rate of mass loss, and the composition of the final residue.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into an open ceramic or aluminum crucible.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to above the final decomposition temperature, typically up to 600 °C or higher, to ensure complete decomposition.

-

Heating Rates (β): Use the same heating rates as in the DSC experiments to allow for direct correlation of mass loss with thermal events.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to isolate the thermal decomposition from oxidative processes.

-

-

Data Analysis:

-

Generate the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

-

Quantify the percentage of mass loss at each decomposition step.

-

Causality Behind Experimental Choices: Performing TGA in conjunction with DSC allows for the unambiguous assignment of thermal events. For instance, an exothermic peak in the DSC curve that coincides with a significant mass loss in the TGA curve is definitively a decomposition event.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Thermal Behavior and Decomposition of this compound: An Analog-Based Assessment

As direct experimental data for this compound is scarce, we will leverage a comprehensive study on its parent compound, 2-nitrobenzoic acid (o-nitrobenzoic acid, ONBA), to infer its likely thermal behavior. The presence of a methyl group at the 4-position is expected to have a modest, but not transformative, effect on the thermal stability.

Expected DSC and TGA Profile

Based on the data for 2-nitrobenzoic acid, the following thermal events are anticipated for this compound:

-

Melting: An endothermic event corresponding to its melting point (reported as 160-164 °C).

-

Decomposition: A sharp, significant exothermic event immediately following melting, indicating decomposition. This is accompanied by a major mass loss in the TGA curve.

Quantitative Data from a Close Analog: 2-Nitrobenzoic Acid

The following table summarizes the thermal decomposition data for 2-nitrobenzoic acid, which serves as a valuable reference point.[1]

| Parameter | Value (for 2-Nitrobenzoic Acid) | Expected Influence on this compound |

| Onset Decomposition Temp. (T₀) | ~196 °C (at 5 °C/min) | The electron-donating methyl group may slightly alter the electronic density of the aromatic ring, potentially having a minor effect on the decomposition onset. |

| Heat of Decomposition (ΔHd) | ~335.61 J/g (at 5 °C/min) | The addition of the methyl group will slightly increase the molecular weight, which may influence the heat of decomposition per gram. The overall energetic nature is expected to be similar. |

| Activation Energy (Ea) | ~131.31 kJ/mol | The activation energy for the decomposition of this compound is likely to be in a similar range, reflecting the primary role of the nitro and carboxylic acid groups in the decomposition process. |

Note: The provided values for 2-nitrobenzoic acid are from a specific study and can vary with experimental conditions.[1]

Decomposition Mechanism and Kinetics

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through several pathways. Theoretical studies provide valuable insights into the likely mechanisms.

Proposed Decomposition Pathways

For nitroaromatic compounds, two primary initiation steps are generally considered:

-

C-NO₂ Bond Homolysis: The cleavage of the bond between the aromatic ring and the nitro group to form a phenyl radical and nitrogen dioxide. This is often the primary pathway for simple nitroaromatics.[2]

-

Nitro-Nitrite Isomerization: The rearrangement of the nitro group to a nitrite group, followed by the cleavage of the weaker O-NO bond.

For this compound, the presence of the ortho-carboxylic acid group introduces additional possibilities, including:

-

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, which is a common decomposition pathway for benzoic acid derivatives.

-

Intramolecular Reactions: The proximity of the nitro and carboxylic acid groups could facilitate intramolecular reactions, potentially leading to the formation of cyclic intermediates.

Influence of Substituents:

-

The nitro group is strongly electron-withdrawing and is the primary driver of the energetic decomposition.

-

The carboxylic acid group provides a pathway for decarboxylation.

-

The methyl group is weakly electron-donating and its effect on the overall decomposition is likely to be less significant than the other two functional groups.

Proposed Decomposition Pathways for this compound

Sources

The Strategic Utility of 4-Methyl-2-nitrobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Abstract

4-Methyl-2-nitrobenzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique trifecta of functional groups—a carboxylic acid, a nitro group, and a methyl group—strategically positioned on a benzene ring, endows it with a versatile reactivity profile. This technical guide provides an in-depth exploration of the synthesis, functional group transformations, and diverse applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a nuanced understanding of the mechanistic principles that underpin its synthetic utility. We will delve into its pivotal role as a precursor to blockbuster pharmaceuticals, its applications in the synthesis of novel heterocyclic scaffolds, and its emerging potential in materials science and agrochemicals.

Introduction: A Molecule of Strategic Importance

Substituted nitrobenzoic acids are a class of organic compounds that serve as crucial intermediates and precursors in a wide range of applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of both a carboxylic acid and a nitro group, both of which are electron-withdrawing, significantly influences the chemical properties of the benzene ring, making these molecules distinct from simpler benzoic acid derivatives.[1][2] this compound (CAS No: 27329-27-7), with its additional methyl group, presents a unique combination of steric and electronic properties that synthetic chemists can strategically exploit.[3]

The true value of this compound lies in the orthogonality of its functional groups, which allows for selective transformations. The carboxylic acid provides a handle for esterification and amidation, the nitro group can be readily reduced to an amine, opening the door to a vast array of cyclization and derivatization reactions, and the methyl group can also be functionalized under specific conditions. This guide will illuminate the pathways through which this versatile building block is transformed into complex, high-value molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any synthetic endeavor.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 160-164 °C | |

| Solubility | Soluble in ethanol and ether. | [4] |

Safety Profile:

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and may cause an allergic skin reaction.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

The accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Oxidation of 4-Nitro-o-xylene

A common and industrially relevant method involves the selective oxidation of one of the methyl groups of 4-nitro-o-xylene. While strong oxidizing agents like potassium permanganate can be used, milder and more selective methods are often preferred to avoid over-oxidation.[5][6]

Hydrolysis of 2-Nitro-4-methylbenzonitrile

Another viable route is the hydrolysis of 2-nitro-4-methylbenzonitrile. This method is particularly useful if the corresponding benzonitrile is readily available.

Experimental Protocol: Hydrolysis of 2-Nitro-4-methylbenzonitrile

Materials:

-

2-Nitro-4-methylbenzonitrile

-

65% Sulfuric acid

-

Acetic acid

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

A solution of 2-nitro-4-methylbenzonitrile (15.8 g) in a mixture of 65% sulfuric acid and acetic acid (150 ml) is heated under reflux for 17 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is poured into ice-water and extracted with ethyl acetate.

-

The organic extract is washed with water, dried over anhydrous sodium sulfate, and concentrated to dryness.

-

The crude product is recrystallized from an ether-hexane mixture to afford colorless crystals of this compound.

Key Synthetic Transformations and Applications

The synthetic utility of this compound is best illustrated through its key transformations, which unlock a diverse range of molecular architectures.

Reduction of the Nitro Group: Gateway to Anthranilic Acid Derivatives

The reduction of the nitro group to an amine is arguably the most powerful transformation of this compound, yielding 4-methylanthranilic acid. This reaction is a critical step in the synthesis of many pharmaceuticals and heterocyclic compounds.[7][8] Catalytic hydrogenation is a clean and efficient method for this conversion.[9][10]

Experimental Protocol: Catalytic Hydrogenation to 4-Methylanthranilic Acid

Materials:

-

This compound

-

Methanol

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas source

Procedure:

-

Dissolve this compound in methanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of 5% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-2 MPa) and stir the mixture at a controlled temperature (e.g., 60-70 °C) for 2 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The filtrate, containing the sodium salt of 4-methylanthranilic acid, can be acidified to precipitate the free acid, which is then collected by filtration.

Amide Bond Formation: A Pillar of Medicinal Chemistry

The carboxylic acid functionality of this compound, and more commonly, its reduced form, 4-methylanthranilic acid, readily undergoes amide bond formation. This reaction is fundamental in the synthesis of a vast number of biologically active molecules.[11][12]

Experimental Protocol: Amide Coupling of 4-Methylanthranilic Acid with an Acyl Chloride

Materials:

-

4-Methylanthranilic acid

-

An appropriate acyl chloride (e.g., o-toluoyl chloride)

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

-

Dissolve 4-methylanthranilic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and stir.

-

Slowly add a solution of the acyl chloride in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase.

-

The crude amide product can be purified by recrystallization or column chromatography.

Application in the Synthesis of Tolvaptan

A prime example of the industrial importance of this compound is its use as a key starting material in the synthesis of Tolvaptan, a selective vasopressin receptor 2 antagonist used to treat hyponatremia.[13][14][15] The synthesis involves a sequence of reactions that beautifully illustrate the strategic manipulation of the functional groups of this compound.

Synthetic Workflow: Tolvaptan Synthesis from this compound

Caption: Synthetic pathway to Tolvaptan starting from this compound.

Synthesis of Heterocyclic Compounds

The derivative of this compound, 4-methylanthranilic acid, is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, including quinazolinones and benzoxazinones.[16][17][18] These scaffolds are prevalent in many biologically active molecules.

Logical Relationship: From 4-Methylanthranilic Acid to Heterocycles

Caption: General route to quinazolinone and benzoxazinone heterocycles.

Copper-Catalyzed Decarboxylation

Recent research has explored the copper-catalyzed decarboxylation of nitrobenzoic acids.[19][20][21][22] This reaction offers a novel method for the formation of carbon-carbon and carbon-heteroatom bonds, providing an alternative to traditional cross-coupling reactions. The ortho-nitro group in compounds like this compound has been shown to facilitate this transformation. Mechanistic studies suggest that the reaction proceeds through the formation of a copper(I)-carboxylate intermediate, with the decarboxylation being the turnover-limiting step.[1]

Applications in Dye and Materials Science

The chromophoric properties imparted by the nitro group and the versatile reactivity of the carboxylic acid and amino groups (after reduction) make this compound and its derivatives useful in the synthesis of dyes and pigments.[4] Furthermore, these molecules can serve as monomers or precursors for the synthesis of specialty polymers and resins, highlighting their potential in materials science.[4][23]

Conclusion

This compound is a testament to the principle that the strategic placement of functional groups on a simple aromatic scaffold can lead to a molecule of immense synthetic value. Its journey from a basic building block to a key intermediate in the synthesis of life-saving drugs like Tolvaptan underscores its importance in the pharmaceutical industry. Beyond this, its utility in the construction of diverse heterocyclic systems and its emerging applications in materials science and agrochemicals ensure that this compound will remain a staple in the synthetic chemist's toolbox for years to come. The continued exploration of its reactivity, particularly in the realm of catalytic transformations, promises to unveil even more innovative applications for this versatile molecule.

References

- BenchChem. (2025). Literature review of substituted nitrobenzoic acids.

-

Hoover, J. M., et al. (2026). Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. Organometallics. Retrieved from [Link]

-

Hoover, J. M., et al. (n.d.). Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (2026). Field Effects Govern the Decarboxylation of Copper(II)-Benzoates: Kinetic and Mechanistic Studies. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Methoxy-2-nitro-benzoic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN102690211A - Method for preparing tolvaptan intermediate.

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of monomer 9 from 4‐methyl‐2‐nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of tolvaptan. Retrieved from [Link]

- Google Patents. (n.d.). CN102060769B - Preparation method of tolvaptan.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]

-

TREA. (2024). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. Retrieved from [Link]

-

PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- Google Patents. (n.d.). CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

-

PMC - PubMed Central. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Anilide and Enamide C–H Bonds with Isocyanates. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

PMC - PubMed Central. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Retrieved from [Link]

-

ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. Retrieved from [Link]

-

Frontiers. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

Quick Company. (2024). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction pathway from anthranilic acid derivatives to 2,2′-arylene-bis(4H-3,1-benzoxazin-4-one) derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Retrieved from [Link]

-

PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

- Google Patents. (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]